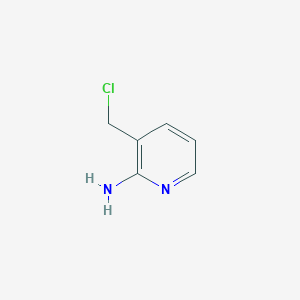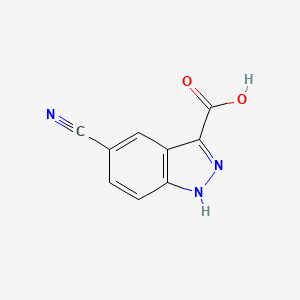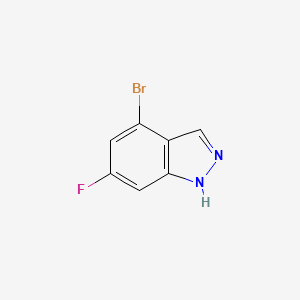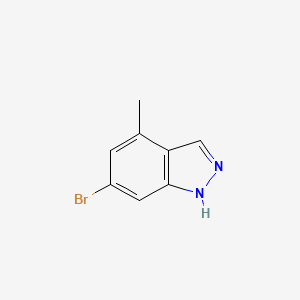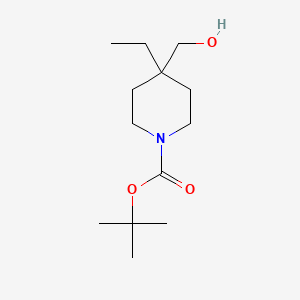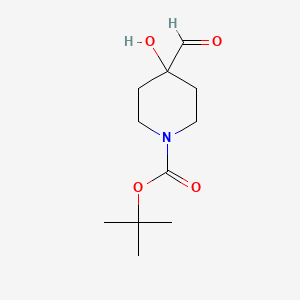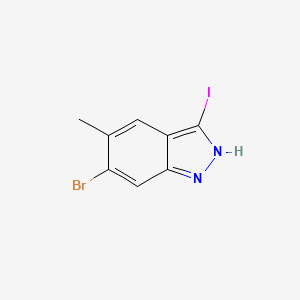
6-Bromo-3-iodo-5-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-iodo-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-5-methyl-1H-indazole typically involves the halogenation of a suitable indazole precursor. One common method is the sequential bromination and iodination of 5-methyl-1H-indazole. The reaction conditions often include the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and solvent conditions.
For example, the bromination can be carried out using bromine in acetic acid, followed by iodination using iodine and potassium iodide in an organic solvent such as dichloromethane. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial processes.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-5-methyl-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Cross-Coupling: Palladium or copper catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-3-iodo-5-methyl-1H-indazole, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 6-phenyl-3-iodo-5-methyl-1H-indazole.
Scientific Research Applications
6-Bromo-3-iodo-5-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound can be used to study the biological activity of indazole derivatives and their interactions with various biological targets.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound may be used in the synthesis of new agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-5-methyl-1H-indazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target.
For example, in cancer research, this compound derivatives may inhibit the activity of kinases or other enzymes involved in cell proliferation and survival pathways. This can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
6-Bromo-3-iodo-5-methyl-1H-indazole can be compared with other halogenated indazole derivatives, such as:
- 6-Bromo-3-chloro-5-methyl-1H-indazole
- 6-Bromo-3-fluoro-5-methyl-1H-indazole
- 6-Iodo-3-bromo-5-methyl-1H-indazole
Uniqueness
The unique combination of bromine and iodine atoms in this compound provides distinct reactivity and biological activity compared to other halogenated indazoles. This makes it a valuable compound for the development of new pharmaceuticals and other applications.
Properties
IUPAC Name |
6-bromo-3-iodo-5-methyl-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSXJBKFDISBPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646744 |
Source


|
| Record name | 6-Bromo-3-iodo-5-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-51-7 |
Source


|
| Record name | 6-Bromo-3-iodo-5-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
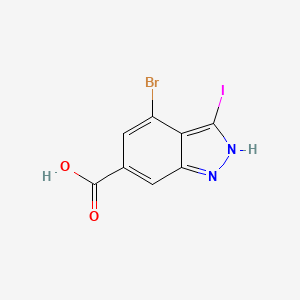
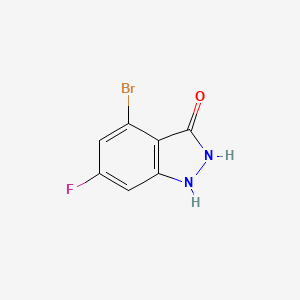


![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)
